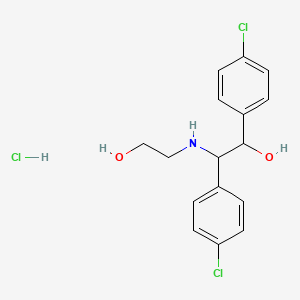
1,2'-Iminodiethanol, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2’-Iminodiethanol, hydrochloride, also known as diethanolamine hydrochloride, is an organic compound with the chemical formula (HOCH2CH2)2NH · HCl. It is a derivative of diethanolamine, which is a secondary amine and a diol. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties .
Méthodes De Préparation
1,2’-Iminodiethanol, hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of diethanolamine with hydrochloric acid. The reaction conditions typically include the use of an aqueous solution of hydrochloric acid and diethanolamine, followed by crystallization to obtain the hydrochloride salt . Industrial production methods often involve large-scale reactions under controlled conditions to ensure high purity and yield.
Analyse Des Réactions Chimiques
1,2’-Iminodiethanol, hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo substitution reactions with halides and other electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halides like sodium chloride.
Applications De Recherche Scientifique
1,2’-Iminodiethanol, hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It is used as a reagent in the synthesis of various organic compounds.
Biology: It is used in the preparation of buffers and other biological reagents.
Medicine: It is used in the formulation of pharmaceuticals and as an intermediate in drug synthesis.
Industry: It is used in the production of detergents, surfactants, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of 1,2’-Iminodiethanol, hydrochloride involves its ability to act as a weak base and a nucleophile. It can interact with various molecular targets, including electrophiles and acids, to form stable complexes. The pathways involved in its action include nucleophilic substitution and acid-base reactions .
Comparaison Avec Des Composés Similaires
1,2’-Iminodiethanol, hydrochloride can be compared with other similar compounds such as:
Diethanolamine: Similar in structure but lacks the hydrochloride group.
Triethanolamine: Contains an additional ethanolamine group.
Propriétés
Numéro CAS |
5411-95-0 |
|---|---|
Formule moléculaire |
C16H18Cl3NO2 |
Poids moléculaire |
362.7 g/mol |
Nom IUPAC |
1,2-bis(4-chlorophenyl)-2-(2-hydroxyethylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C16H17Cl2NO2.ClH/c17-13-5-1-11(2-6-13)15(19-9-10-20)16(21)12-3-7-14(18)8-4-12;/h1-8,15-16,19-21H,9-10H2;1H |
Clé InChI |
NLBXNCRNVJLWJB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(C(C2=CC=C(C=C2)Cl)O)NCCO)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



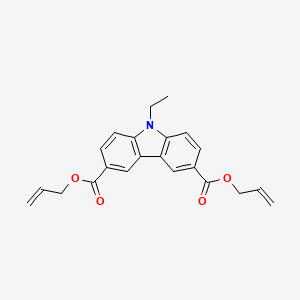
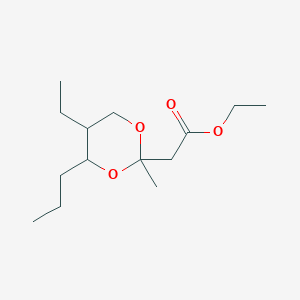
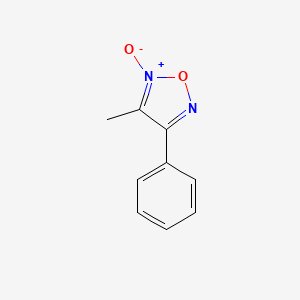
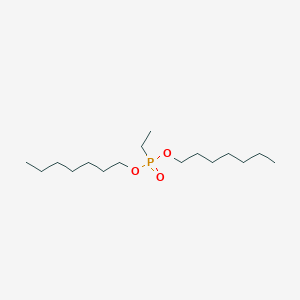
![8,9-Dihydrobenzo[h]cyclopenta[c]chromen-6(7h)-one](/img/structure/B14732685.png)
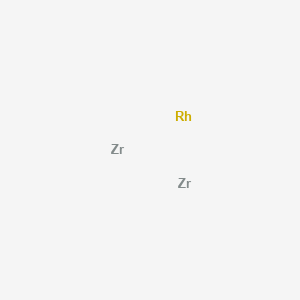
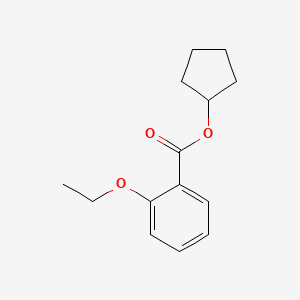
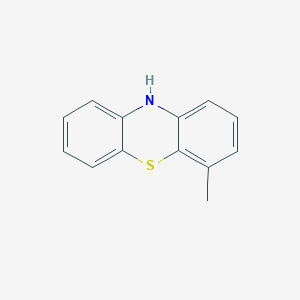
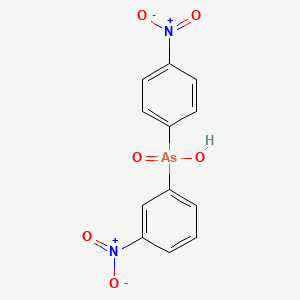
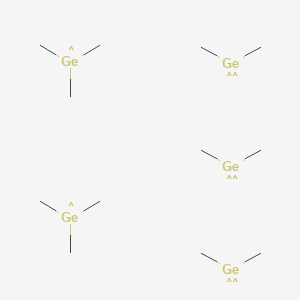
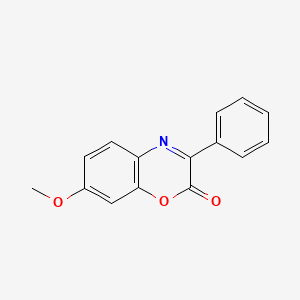
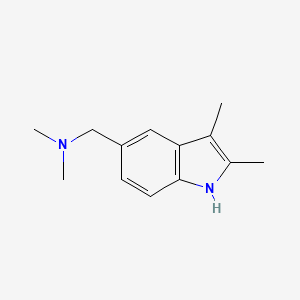
![2-[[Amino(nitramido)methylidene]amino]ethyl acetate](/img/structure/B14732740.png)
